molecular formula C14H10FN3O B4573314 N-(1H-13-BENZODIAZOL-2-YL)-2-FLUOROBENZAMIDE

N-(1H-13-BENZODIAZOL-2-YL)-2-FLUOROBENZAMIDE

Cat. No.: B4573314
M. Wt: 255.25 g/mol
InChI Key: ITZFDVKRXPWZSX-UHFFFAOYSA-N
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Description

N-(1H-13-Benzodiazol-2-yl)-2-fluorobenzamide is a synthetic small molecule featuring a benzodiazole core linked via an amide bond to a 2-fluorobenzoyl group. This structural motif is designed to leverage the electron-withdrawing fluorine atom for enhanced metabolic stability and intermolecular interactions, such as dipole-dipole or hydrogen bonding, in biological targets.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O/c15-10-6-2-1-5-9(10)13(19)18-14-16-11-7-3-4-8-12(11)17-14/h1-8H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZFDVKRXPWZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-13-BENZODIAZOL-2-YL)-2-FLUOROBENZAMIDE typically involves the reaction of 2-fluorobenzoyl chloride with 1H-13-benzodiazole-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-13-BENZODIAZOL-2-YL)-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1H-13-BENZODIAZOL-2-YL)-2-FLUOROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1H-13-BENZODIAZOL-2-YL)-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[3-(1H-Benzimidazol-2-yl)-1H-Pyrazol-4-yl]benzamide ()

  • Molecular Formula : C₁₇H₁₃N₅O
  • Structural Features: A benzimidazole ring fused to a pyrazole moiety, with a benzamide substituent. No fluorine substituents, reducing electronegativity compared to the target compound.
  • Pharmacological Implications :
    • The absence of fluorine may result in lower metabolic stability and weaker dipole interactions in binding pockets.
    • The pyrazole-benzimidazole scaffold could enhance π-π stacking in hydrophobic environments.

2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide ()

  • Molecular Formula : C₁₄H₁₂FN₅O S₂
  • Structural Features: A fluorinated benzamide core with a sulfanyl-linked imidazole and thiazole group. Additional amino and methyl groups modify solubility and steric bulk.
  • Pharmacological Implications: The sulfanyl and thiazole groups may improve chelation properties or target-specific interactions (e.g., metal-binding enzymes).

Structural and Functional Comparison Table

Parameter N-(1H-13-Benzodiazol-2-yl)-2-Fluorobenzamide N-[3-(1H-Benzimidazol-2-yl)-1H-Pyrazol-4-yl]benzamide 2-Amino-4-fluoro-5-[(1-methylimidazol-2-yl)sulfanyl]-N-(thiazol-2-yl)benzamide
Molecular Formula Likely C₁₃H₉FN₂O (estimated) C₁₇H₁₃N₅O C₁₄H₁₂FN₅O S₂
Key Substituents 2-Fluorobenzoyl, benzodiazole Benzimidazole-pyrazole, benzamide Fluorobenzamide, sulfanyl-imidazole, thiazole
Electron-Withdrawing Groups Fluorine None Fluorine, sulfanyl
Heterocyclic Core Benzodiazole Benzimidazole-pyrazole Benzamide with imidazole and thiazole
Potential Bioactivity Enhanced binding affinity (fluorine effect) Moderate π-π interactions Chelation or enzyme inhibition (sulfanyl, thiazole)

Pharmacological and Physicochemical Properties

  • Fluorine Effects: The 2-fluorine in the target compound likely enhances lipophilicity (logP) and resistance to oxidative metabolism compared to non-fluorinated analogs like the compound in .
  • Heterocyclic Influence :
    • The benzodiazole core may offer rigidity and planar geometry, favoring intercalation in DNA or enzyme active sites. This contrasts with the pyrazole-benzimidazole hybrid in , which introduces torsional flexibility.
  • Solubility :
    • The sulfanyl and thiazole groups in ’s compound could improve aqueous solubility via hydrogen bonding, whereas the target compound’s fluorine may reduce solubility due to increased hydrophobicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1H-13-BENZODIAZOL-2-YL)-2-FLUOROBENZAMIDE
Reactant of Route 2
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N-(1H-13-BENZODIAZOL-2-YL)-2-FLUOROBENZAMIDE

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